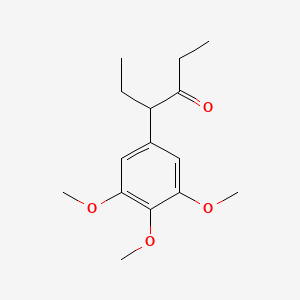
3-methyl-5-oxo-4H-pyrazole-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-5-oxo-4H-pyrazole-1-carboximidamide is a heterocyclic compound with the molecular formula C5H8N4O. It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-oxo-4H-pyrazole-1-carboximidamide typically involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide. This reaction is carried out in an ethanolic solution and requires refluxing for 4-8 hours . The resulting product can be further modified to obtain various derivatives by reacting with different hydrazonoyl chlorides and bromoacetyl derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-5-oxo-4H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
3-methyl-5-oxo-4H-pyrazole-1-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is investigated for its anticancer properties and ability to inhibit specific enzymes.
Industry: The compound is used in the development of dyes, agrochemicals, and fluorescent substances.
Mécanisme D'action
The mechanism of action of 3-methyl-5-oxo-4H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of the epidermal growth factor receptor kinase (EGFR), inhibiting its activity . This inhibition can lead to the suppression of cancer cell proliferation. The compound’s structure allows it to form stable complexes with various enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide: This compound has a similar pyrazole core but with a benzyl group attached, which can alter its chemical and biological properties.
3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxamide: Another derivative with a carboxamide group, which can influence its reactivity and applications.
Uniqueness
3-methyl-5-oxo-4H-pyrazole-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with enzymes and its potential anticancer properties make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
27623-72-9 |
|---|---|
Formule moléculaire |
C5H8N4O |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
3-methyl-5-oxo-4H-pyrazole-1-carboximidamide |
InChI |
InChI=1S/C5H8N4O/c1-3-2-4(10)9(8-3)5(6)7/h2H2,1H3,(H3,6,7) |
Clé InChI |
CLKWKXLKGJNIEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


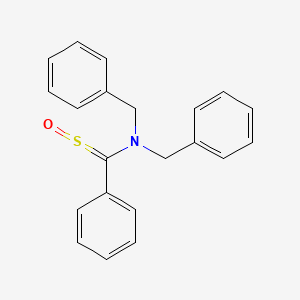
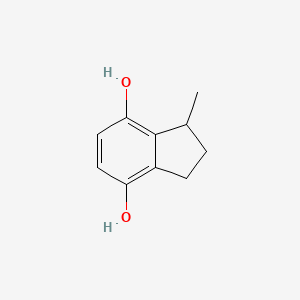
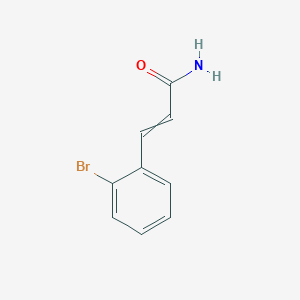
![3,3'-[Piperazine-1,4-diylbis(carbamothioylsulfanediyl)]dipropanoic acid](/img/structure/B13992620.png)
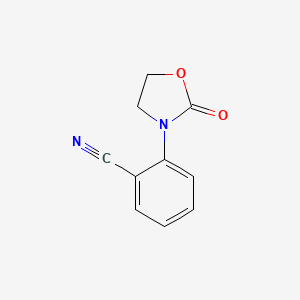

![3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B13992642.png)

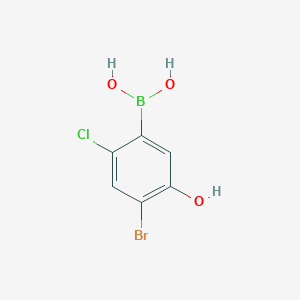
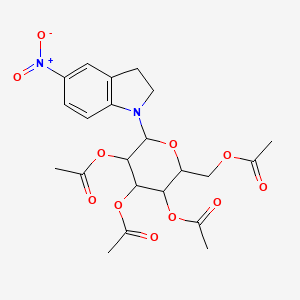
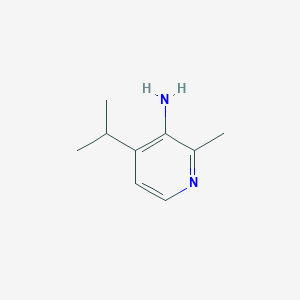
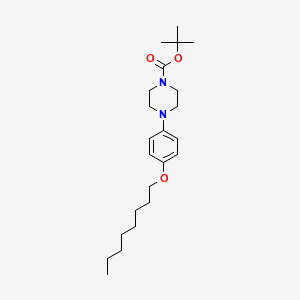
![5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13992673.png)
